(1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane
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Overview
Description
(1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane is an organic compound that features a bromine atom attached to a cyclopropylpropan-2-yl group, which is further connected to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-cyclopropylpropan-2-ylcyclobutane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The cyclopropyl and cyclobutane rings can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or dimethyl sulfoxide.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of alkenes with varying degrees of substitution.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.
Scientific Research Applications
(1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane depends on the specific application and target. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of use.
Comparison with Similar Compounds
Similar Compounds
(1-Bromo-2-cyclopropylpropan-2-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane.
(1-Bromo-2-cyclopropylpropan-2-yl)cyclohexane: Similar structure but with a cyclohexane ring instead of cyclobutane.
(1-Bromo-2-cyclopropylpropan-2-yl)cycloheptane: Similar structure but with a cycloheptane ring instead of cyclobutane.
Properties
Molecular Formula |
C10H17Br |
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Molecular Weight |
217.15 g/mol |
IUPAC Name |
(1-bromo-2-cyclopropylpropan-2-yl)cyclobutane |
InChI |
InChI=1S/C10H17Br/c1-10(7-11,9-5-6-9)8-3-2-4-8/h8-9H,2-7H2,1H3 |
InChI Key |
BVVVRVRSAWACRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(C1CCC1)C2CC2 |
Origin of Product |
United States |
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